Pentafluorophenyltriethoxysilane

概要

説明

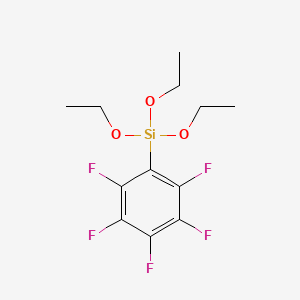

Pentafluorophenyltriethoxysilane: is an organosilicon compound with the molecular formula C12H15F5O3Si . It is a colorless to almost colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its stability and chemical inertness, making it a valuable intermediate in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Pentafluorophenyltriethoxysilane is typically synthesized through the reaction of pentafluorobenzene boric acid with triethoxysilyl chloride . The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves specialized equipment to handle the reagents and maintain the required reaction conditions. The process is designed to maximize yield and purity while minimizing the formation of by-products .

化学反応の分析

Types of Reactions: Pentafluorophenyltriethoxysilane undergoes various chemical reactions, including:

Substitution Reactions: The ethoxy groups can be replaced by other nucleophiles.

Hydrolysis: The compound reacts slowly with water to form silanols and ethanol.

Common Reagents and Conditions:

Palladium-Catalyzed Cross-Coupling Reactions: this compound acts as a nucleophile in these reactions.

Hydrolysis Conditions: Typically involves the presence of moisture or water.

Major Products Formed:

Silanols: Formed during hydrolysis.

Cross-Coupled Products: Formed during palladium-catalyzed reactions.

科学的研究の応用

Chemical Properties and Structure

PFPTES has the chemical formula CHFOSi. Its structure includes a pentafluorophenyl group attached to a triethoxysilane moiety, making it a versatile compound for functionalization and surface treatment. The presence of fluorine atoms enhances hydrophobicity and chemical stability, which are critical for many applications.

Scientific Research Applications

-

Surface Modification

- PFPTES is widely used as a surface modifier due to its ability to impart hydrophobic characteristics to various substrates. This property is particularly useful in creating water-repellent surfaces in coatings and films.

- Case Study : A study demonstrated the application of PFPTES in modifying silica surfaces to enhance their hydrophobicity, which improved the performance of coatings used in harsh environments .

-

Nanotechnology

- In nanotechnology, PFPTES serves as a precursor for creating fluorinated nanostructures. Its ability to bond with nanoparticles allows for the development of advanced materials with tailored properties.

- Case Study : Research involving PFPTES in the synthesis of fluorinated silica nanoparticles showed enhanced optical properties, making them suitable for applications in photonics and electronics .

-

Biomedical Applications

- PFPTES has potential applications in biomedical fields, particularly in drug delivery systems and biosensors. Its biocompatibility and functionalization capabilities allow for the development of surfaces that can interact favorably with biological systems.

- Case Study : An investigation into PFPTES-modified surfaces for drug delivery indicated improved drug loading efficiency and controlled release profiles, highlighting its utility in pharmaceutical applications .

-

Environmental Science

- The compound's effectiveness as a modifier for membranes used in filtration processes has been explored. PFPTES-modified membranes demonstrated enhanced selectivity and permeability for pollutants, making them valuable in environmental remediation efforts.

- Case Study : A recent study reported on hybrid membranes incorporating PFPTES that successfully decolorized wastewater by efficiently separating dyes from water .

作用機序

The mechanism of action of pentafluorophenyltriethoxysilane involves its reactivity as a nucleophile in various chemical reactions. The compound’s pentafluorophenyl group enhances its reactivity, allowing it to participate in cross-coupling reactions. The ethoxy groups can be hydrolyzed to form silanols, which can further react to form siloxane bonds .

類似化合物との比較

- Phenyltriethoxysilane

- Trimethoxyphenylsilane

- Pentafluorophenyltrimethoxysilane

Comparison: Pentafluorophenyltriethoxysilane is unique due to the presence of the pentafluorophenyl group , which imparts greater chemical stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high-performance materials .

生物活性

Pentafluorophenyltriethoxysilane (PFPTES), with the chemical formula C12H15F5O3Si, is an organosilicon compound notable for its unique structure, which includes a silicon atom bonded to three ethoxy groups and a pentafluorophenyl group. This compound is characterized by its high degree of fluorination, which imparts distinct physical and chemical properties that are of interest in various fields, including materials science and pharmaceuticals. Despite its potential applications, specific data on the biological activity of PFPTES is limited.

- Molecular Weight : Approximately 330.32 g/mol

- Density : 1.242 g/mL at 25°C

- Boiling Point : ~69°C at 0.07 mm Hg

- Flash Point : 219°F

PFPTES reacts slowly with moisture and can be irritating to the eyes, skin, and respiratory system. Its ability to hydrolyze in the presence of water to form silanol groups allows it to participate in various chemical reactions, including palladium-catalyzed cross-coupling reactions, which are valuable in organic synthesis for forming carbon-carbon bonds.

Biological Activity Overview

While specific studies on the biological activity of PFPTES are scarce, compounds containing fluorinated groups often exhibit unique biological interactions due to their lipophilicity and potential for altering membrane dynamics. Fluorinated compounds have been explored for their roles in pharmaceuticals and agrochemicals due to their stability and bioactivity. The following sections summarize potential biological activities inferred from related compounds and general characteristics of fluorinated organosilicon compounds.

- Lipophilicity : The presence of fluorine enhances the lipophilic nature of compounds, which can influence their interaction with biological membranes.

- Membrane Dynamics : Fluorinated compounds may alter membrane fluidity and permeability, potentially affecting cellular uptake and distribution.

- Reactivity : PFPTES can act as a reactive intermediate in various chemical processes, which may contribute to its biological interactions.

Comparative Analysis with Related Compounds

The following table summarizes key features of PFPTES compared to other related organosilicon compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound (PFPTES) | C12H15F5O3Si | High fluorination; potential membrane effects |

| Triethoxy(2,4,4-trimethylpentyl)silane | C12H28O3Si | Less fluorinated; branched alkyl groups |

| 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | C14H29F17O3Si | Higher degree of fluorination; used in coatings |

| Phenyltriethoxysilane | C12H18O3Si | Contains phenyl group; less electronegative |

Potential Applications in Biomedicine

Due to its unique properties, PFPTES may find applications in biomedicine as follows:

- Drug Delivery Systems : The lipophilic nature could enhance drug solubility and bioavailability.

- Surface Modifications : PFPTES can be used to modify surfaces for improved biocompatibility or targeted drug delivery.

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of pentafluorophenyltriethoxysilane (C₁₂H₁₅F₅O₃Si) for laboratory handling and experimental design?

this compound is a liquid organosilane with distinct physicochemical properties critical for safe handling and experimental reproducibility. Key parameters include:

| Property | Value/Description | Relevance to Research |

|---|---|---|

| Density (25°C) | 1.242 g/mL | Determines solvent compatibility |

| Refractive Index | 1.4180 | Essential for purity verification via FTIR or NMR |

| Boiling Point (0.09 hPa) | 69°C | Guides distillation/purification methods |

| Flash Point | 104°C | Informs storage safety protocols |

Researchers must use inert atmospheres (e.g., nitrogen/argon) and moisture-free conditions during storage to prevent hydrolysis. Cross-contamination risks during sample preparation can be mitigated by using fresh pipette tips and sealed reaction vessels .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound in solution-phase reactions?

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for tracking fluorine-rich functional groups, while ²⁹Si NMR identifies siloxane bond formation.

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1100 cm⁻¹ (Si-O-C) and 1500–1600 cm⁻¹ (C-F) confirm structural integrity.

- Gas Chromatography-Mass Spectrometry (GC-MS): Validates purity and detects volatile byproducts.

- High-Performance Liquid Chromatography (HPLC): Quantifies residual triethoxysilane precursors.

Calibrate instruments using NIST-certified reference materials to ensure accuracy .

Advanced Research Questions

Q. How does this compound enhance the performance of high-voltage LiNi₀.₅Mn₁.₅O₄ (LNMO) cathodes in lithium-ion batteries?

this compound acts as a multifunctional electrolyte additive by:

- Forming a stable cathode-electrolyte interphase (CEI) via polymerization under oxidative conditions (>4.3 V vs. Li/Li⁺).

- Scavenging hydrofluoric acid (HF), which degrades transition metal oxides.

Methodological Approach:

- Electrochemical Cycling: Compare capacity retention (e.g., 85% vs. 28% after 400 cycles at 1C rate) with/without the additive .

- Post-Mortem Analysis: Use X-ray photoelectron spectroscopy (XPS) to analyze CEI composition and transmission electron microscopy (TEM) to assess cathode morphology.

- HF Quantification: Employ ion chromatography or titration to measure HF concentration pre/post cycling.

Q. What experimental strategies resolve contradictions in reported electrochemical stability of this compound-derived coatings across different studies?

Discrepancies often arise from variations in:

- Electrolyte composition (e.g., LiPF₆ vs. LiTFSI salts).

- Electrode surface roughness affecting coating uniformity.

Resolution Framework:

- Controlled Variable Isolation: Design experiments testing one variable at a time (e.g., salt type, voltage window).

- Accelerated Aging Tests: Expose coatings to elevated temperatures (55–60°C) to simulate long-term degradation.

- In Situ Raman Spectroscopy: Monitor interfacial reactions in real-time under operational conditions.

Q. How can researchers evaluate the hydrolytic stability of this compound in aqueous or humid environments for surface modification studies?

Protocol:

- Kinetic Studies: Track hydrolysis rates using pH-stat titration under controlled humidity (e.g., 30–90% RH).

- Silanol Formation Analysis: Quantify Si-OH groups via ²⁹Si NMR or gravimetric analysis after exposure to H₂O/D₂O.

- Surface Wettability Tests: Measure contact angles on modified substrates to assess hydrolytic resistance.

Q. Data Contradiction Analysis

Q. Why do some studies report improved thermal stability with this compound coatings, while others observe accelerated degradation?

- Root Cause: Divergent thermal degradation mechanisms (e.g., oxidative vs. reductive environments).

- Resolution: Conduct thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres.

Research Question Formulation Guidance

- FINER Criteria: Ensure questions are Feasible (e.g., access to LNMO cathodes), Novel (e.g., unexplored CEI mechanisms), and Relevant (e.g., advancing high-energy-density batteries) .

- PICO Framework: Define Population (e.g., LNMO cathodes), Intervention (this compound additive), Comparison (baseline electrolytes), and Outcomes (capacity retention, CEI thickness) .

特性

IUPAC Name |

triethoxy-(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F5O3Si/c1-4-18-21(19-5-2,20-6-3)12-10(16)8(14)7(13)9(15)11(12)17/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALDFNLNVLQDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F5O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382180 | |

| Record name | (Pentafluorophenyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20083-34-5 | |

| Record name | (Pentafluorophenyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Triethoxysilyl)pentafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。